ENT1-Dependent Uptake: AICAR Versus Metformin in Hepatic Glucose Production Suppression
AICAR's suppression of hepatic glucose production (HGP) is entirely dependent on cellular uptake via the equilibrative nucleoside transporter 1 (ENT1), whereas metformin's glucose-lowering effect is ENT1-independent. In primary mouse hepatocytes, AICAR and metformin both increased AMPK pathway phosphorylation and decreased HGP induced by dibutyryl cAMP and glucagon. However, when HGP was induced by 8CPT-cAMP, 8CPT-2-Methyl-O-cAMP, or the ENT1 inhibitor NBMPR, the glucose-lowering effect of AICAR was completely abolished, while metformin's effect remained intact .
| Evidence Dimension | Dependence on ENT1-mediated uptake for HGP suppression |
|---|---|
| Target Compound Data | AICAR: HGP suppression abolished under ENT1 inhibition (8CPT-cAMP, 8CPT-2-Methyl-O-cAMP, NBMPR) |
| Comparator Or Baseline | Metformin: HGP suppression maintained under identical ENT1 inhibition conditions |
| Quantified Difference | Qualitative divergence: AICAR effect completely ENT1-dependent; metformin effect ENT1-independent |
| Conditions | Primary mouse hepatocytes; HGP induction via dibutyryl cAMP, glucagon, 8CPT-cAMP, 8CPT-2-Methyl-O-cAMP, or NBMPR |
Why This Matters
For studies requiring AMPK activation specifically in tissues with variable ENT1 expression, AICAR's transporter dependency must be accounted for, whereas metformin offers a transporter-independent alternative.
